N-type calcium channel blocker-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-type calcium channel blocker-1 is a compound known for its ability to block N-type calcium channels, which are crucial in the regulation of neurotransmitter release in the nervous system. These channels are primarily found in the presynaptic terminals of neurons and play a significant role in pain transmission and other neurological processes . The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-type calcium channel blocker-1 typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of phenoxyaniline and sulfonamide analogues, which undergo structural modifications to enhance their potency and selectivity . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent analogues. This process can include the use of scintillation proximity assays to evaluate the binding affinity of various compounds to N-type calcium channels . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-type calcium channel blocker-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products: The major products formed from these reactions are typically analogues of this compound with improved potency and selectivity for N-type calcium channels .
Scientific Research Applications
N-type calcium channel blocker-1 has a wide range of scientific research applications:
Mechanism of Action
N-type calcium channel blocker-1 exerts its effects by selectively blocking N-type calcium channels, which are voltage-gated channels involved in the influx of calcium ions into neurons. By inhibiting these channels, the compound reduces the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission . This mechanism makes it a promising candidate for the treatment of chronic and neuropathic pain .
Comparison with Similar Compounds
Ziconotide: A synthetic version of ω-conotoxin MVIIA, derived from the venom of the marine snail Conus magus.
Gabapentin and Pregabalin: Both are potent N-type calcium channel blockers used in the treatment of neuropathic pain.
Uniqueness: N-type calcium channel blocker-1 is unique due to its high affinity and selectivity for N-type calcium channels, making it a highly effective inhibitor with potential therapeutic applications . Its oral activity and favorable pharmacokinetic properties further distinguish it from other similar compounds .
Properties
Molecular Formula |
C31H47N3 |
---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3 |
InChI Key |
DGAZXKNFOZWANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.